molecular formula C9H14O4 B8820537 3-Acetyl-6-oxoheptanoic acid CAS No. 227183-61-1

3-Acetyl-6-oxoheptanoic acid

Cat. No.: B8820537
CAS No.: 227183-61-1
M. Wt: 186.20 g/mol
InChI Key: RRLLKTDJWPIWHS-UHFFFAOYSA-N
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Description

3-Acetyl-6-oxoheptanoic acid is a keto acid compound with the molecular formula C9H14O4 and an average molecular mass of 186.207 Da . Its structure, which can be represented by the SMILES string CC(=O)CCC(CC(=O)O)C(=O)C, features both a carboxylic acid and two ketone functional groups, making it a versatile building block for complex organic synthesis . This dual functionality is characteristic of keto acids, a class of compounds that are pivotal as intermediates in organic synthesis and in various biochemical pathways . As a beta-keto acid derivative, it may serve as a key synthetic precursor for the development of more complex molecules, including potential applications in creating novel bioactive compounds or serving as a linker in bioconjugation chemistry . Researchers value this compound for its role in exploring metabolic processes and as a specialized material in chemical synthesis . The compound is provided for laboratory research purposes. ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

227183-61-1

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-acetyl-6-oxoheptanoic acid

InChI

InChI=1S/C9H14O4/c1-6(10)3-4-8(7(2)11)5-9(12)13/h8H,3-5H2,1-2H3,(H,12,13)

InChI Key

RRLLKTDJWPIWHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(CC(=O)O)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Acetyl 6 Oxoheptanoic Acid

Established Chemical Synthesis Pathways

The synthesis of 3-acetyl-6-oxoheptanoic acid, a dicarbonyl compound, can be achieved through several established chemical routes. These pathways often leverage readily available starting materials and employ specific reaction conditions to yield the target molecule.

Ozonolytic Routes: Derivation from Monoterpenes (e.g., (S)-(–)-Limonene)

A significant pathway for the synthesis of this compound involves the ozonolysis of monoterpenes, with (S)-(–)-limonene being a prominent precursor. researchgate.net Ozonolysis is a powerful organic reaction where ozone is employed to cleave unsaturated bonds, such as the carbon-carbon double bonds found in alkenes and cycloalkenes.

In the case of (S)-(–)-limonene, exhaustive ozonolysis leads to the formation of this compound. researchgate.net This process involves the cleavage of both the endocyclic and exocyclic double bonds within the limonene (B3431351) structure. The reaction conditions, including the solvent and the presence of additives, can influence the product distribution. For instance, controlled ozonolysis of (S)-(–)-limonene in the presence of pyridine (B92270) can yield different products depending on the solvent used, such as 4-methyl-3-(3-oxobutyl)pent-4-enal in dichloromethane (B109758) (CH2Cl2) or 4-methyl-3-(3-oxobutyl)pent-4-enoic acid in methanol (B129727) (MeOH). researchgate.net However, for the complete conversion to this compound, exhaustive ozonolysis is required. researchgate.net

The ozonolysis of limonene has also been studied in the context of atmospheric chemistry, where it contributes to the formation of secondary organic aerosols. nih.govimpurity.comcopernicus.org In gas-phase reactions, the ozonolysis of limonene can produce a variety of carbonyl compounds, including 3-acetyl-6-oxoheptanal, a precursor that can be further oxidized to this compound. nih.gov

Oxidation Reactions for Preparation

Oxidation reactions provide another viable method for the preparation of this compound and related keto acids. A common strategy involves the oxidation of cyclic ketones. For example, the oxidation of 2-methylcyclohexanone (B44802) can be employed to produce 6-oxoheptanoic acid, a structurally related compound. This suggests that appropriately substituted cyclic precursors could be oxidized to yield this compound.

Furthermore, the oxidation of precursor aldehydes can also lead to the formation of carboxylic acids. For instance, 6-oxoheptanal, which can be formed from the ozonolysis of 1-methylcyclohexene, can be further oxidized to 6-oxoheptanoic acid. This principle can be extended to the synthesis of this compound from its corresponding aldehyde precursor.

Esterification and Related Chemical Transformations

Esterification is a fundamental chemical transformation involving the reaction of a carboxylic acid with an alcohol to form an ester and water. byjus.com This reaction is typically catalyzed by an acid, such as sulfuric acid. byjus.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

While not a direct synthesis of this compound itself, esterification is a crucial related transformation. The carboxylic acid group of this compound can undergo esterification to produce various ester derivatives. These esters can be important for subsequent synthetic steps or for modifying the properties of the molecule. The efficiency of esterification can be influenced by reaction conditions, such as using a large excess of the alcohol to drive the equilibrium towards the product. masterorganicchemistry.com

Role as a Synthetic Intermediate and Building Block

This compound serves as a valuable synthetic intermediate and building block in the preparation of more complex and specialized organic molecules. Its bifunctional nature, containing both a keto and a carboxylic acid group, allows for a variety of chemical modifications.

Precursor in the Synthesis of Complex Organic Molecules (e.g., prostanoids)

Prostanoids are a class of lipid-derived signaling molecules that include prostaglandins, thromboxanes, and prostacyclins. nih.gov They are synthesized in the body from arachidonic acid and are involved in a wide range of physiological processes. nih.gov The synthesis of prostanoid analogues is an active area of research for the development of new therapeutic agents.

This compound and its derivatives can serve as precursors in the synthesis of prostanoids. The carbon skeleton of the heptanoic acid chain provides a suitable framework for the construction of the cyclopentane (B165970) ring and the two side chains characteristic of the prostanoid structure. For instance, related keto acids are utilized in the synthesis of various prostaglandin (B15479496) analogues. lipidbank.jp

Application in Derivatization for Specialized Research Materials (e.g., novel penicillins, chiral amines)

The reactivity of this compound makes it a useful scaffold for the synthesis of specialized research materials, including novel antibiotics and chiral amines.

Novel Penicillins: The emergence of antibiotic resistance is a major global health concern, driving the need for new antibacterial agents. nih.gov Penicillins are a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis. New penicillin derivatives can be synthesized by modifying the side chain attached to the 6-aminopenicillanic acid (6-APA) core. nih.govwikipedia.org Keto acids, such as this compound, can be used as side chain precursors in the synthesis of novel penicillin analogues with potentially enhanced antimicrobial activity.

Chiral Amines: Chiral amines are essential building blocks in the synthesis of pharmaceuticals and other fine chemicals. d-nb.infosigmaaldrich.com The development of efficient methods for their preparation is of significant interest. d-nb.info Keto acids like this compound can be converted into chiral amines through processes such as reductive amination or by using transaminase enzymes. mdpi.com These enzymatic methods are particularly attractive as they can provide high enantiomeric purity, which is crucial for the biological activity of many pharmaceutical compounds. mdpi.com

Involvement in Metabolic Pathway Research

Detailed searches of scientific literature and metabolic pathway databases were conducted to determine the role of this compound in metabolic research.

Studies of 4-Hydroxypentanoate (B1260314) and Levulinate Metabolism

There are no available scientific studies that document the use of this compound in the investigation of 4-hydroxypentanoate or levulinate metabolism. nih.govchemicalbook.com Research in this area has utilized other, structurally different, keto acids to probe these pathways. chemicalbook.com

Modeling Ketone-Body Metabolism

Current research on the modeling of ketone-body metabolism does not identify this compound as a substrate or model compound. nih.govmdpi.comfrontiersin.org The study of ketone metabolism typically focuses on canonical ketone bodies like acetoacetate (B1235776) and beta-hydroxybutyrate and their immediate precursors. nih.govwikipedia.org

Enzymatic Conversion and Substrate Specificity

The potential for this compound to act as a substrate for various enzymes is determined by its specific chemical structure, featuring two ketone groups at positions 3 and 6.

Transaminase-Catalyzed Reactions: Formation of Amino Acids (e.g., 6-aminohexanoic acid)

A review of the literature on transaminase (aminotransferase) enzymes reveals no specific data on the enzymatic conversion of this compound to any corresponding amino acids. mdpi.comwikipedia.orgresearchgate.net While transaminases are known to convert keto acids to amino acids, the substrate specificity is highly dependent on the enzyme, and there is no documented evidence of this compound serving as a substrate for known transaminases to form products such as 6-aminohexanoic acid. jmb.or.kr

Investigation of Enzyme-Substrate Interactions

There are no published investigations detailing the specific interactions between this compound and any enzymes. Consequently, there is no research data available on its binding affinity, catalytic conversion by specific enzymes, or its role as a potential enzyme inhibitor.

Bioconjugation and Bioprobe Development

The utility of a molecule in bioconjugation or as a bioprobe depends on having a reactive functional group that can form a stable covalent bond with a biomolecule, often under mild, aqueous conditions. While molecules containing ketone groups can be used for this purpose, there is no available research demonstrating the use of this compound specifically for bioconjugation or in the development of bioprobes. nih.govroyalsocietypublishing.org

Unraveling the Biochemical Significance of this compound

A detailed exploration of the biochemical pathways, enzymatic transformations, and protein conjugation applications of the dicarbonyl compound, this compound.

Biochemical Pathways and Enzymatic Biotransformations Involving 3 Acetyl 6 Oxoheptanoic Acid

Application as a Linker for Protein Conjugation (e.g., hydrazide derivatives)

The application of this compound as a bifunctional linker molecule for the conjugation of proteins, particularly through its hydrazide derivatives, is an area of active investigation, though detailed research findings are more readily available for its structural isomer, 6-oxoheptanoic acid. The principle of this application lies in the reactivity of the ketone and carboxylic acid functional groups.

The carboxylic acid can be activated to form a reactive ester or can be converted into a hydrazide. This hydrazide derivative can then react with a carbonyl group (an aldehyde or ketone) on a target protein to form a stable hydrazone bond. This strategy is valuable in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody to target cancer cells specifically.

While direct and extensive research on the use of this compound for this purpose is not widely published, the established use of the closely related 6-oxoheptanoic acid as a ketone linker for conjugating hydrazide derivatives to proteins provides a strong theoretical basis for its potential application. In such applications with 6-oxoheptanoic acid, the ketone group serves as the point of attachment for a hydrazide-modified molecule, and the carboxylic acid provides a handle for further modification or linkage. mdpi.com

Environmental Occurrence and Abiotic Formation Mechanisms

Atmospheric Chemistry and Aerosol Formation

Oxidative Production in the Atmosphere (e.g., from limonene (B3431351) via ozone and radical chemistry)

3-Acetyl-6-oxoheptanoic acid is recognized as a product of atmospheric chemical processes, specifically from the oxidation of the biogenic volatile organic compound (BVOC) limonene. impurity.com Limonene, emitted in significant quantities by vegetation, undergoes reactions with key atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH). witpress.comnih.gov The ozonolysis of limonene, in particular, is a primary pathway for the formation of this compound. impurity.com

The reaction mechanism initiates with ozone attacking one of the double bonds in the limonene molecule. This leads to a series of reactions involving intermediate species. Studies have shown that the formation of 3-acetyl-6-oxoheptanal, a related aldehyde, is significantly impacted by the presence of hydroxyl radicals, suggesting that subsequent oxidation of such aldehydes contributes to the formation of this compound. nih.gov The presence of nitrogen oxides (NOx) can also influence the reaction pathways and the resulting product yields. nih.gov

Contribution to Secondary Organic Aerosol (SOA) Production

Due to its low volatility and multiple oxygen-containing functional groups (two ketone groups and a carboxylic acid), this compound contributes to the formation of secondary organic aerosols (SOA). witpress.com SOA particles are formed in the atmosphere when low-volatility oxidation products of volatile organic compounds condense from the gas phase into the particle phase. uni-koeln.de These aerosols have considerable effects on climate and air quality. uni-koeln.de

The process of gas-to-particle conversion is facilitated by molecules like this compound, which can increase the mass and size of existing aerosol particles or participate in the formation of new ones. witpress.comuni-koeln.de The chemical structure of this compound allows it to form hydrogen bonds, which aids its incorporation into the aerosol phase. Its presence has been confirmed in ambient aerosol samples, directly linking the atmospheric oxidation of biogenic emissions to SOA formation. aaqr.org The formation of such oxygenated compounds is considered a critical step in explaining the particle bursts observed during monoterpene oxidation experiments. witpress.com

Table 1: Atmospheric Formation of this compound

Precursor Compound Primary Oxidants Resulting Compound Atmospheric Significance
Limonene Ozone (O₃), Hydroxyl Radical (•OH) This compound Product of biogenic VOC oxidation, Contributor to Secondary Organic Aerosol (SOA) formation impurity.comwitpress.com

Extraterrestrial Chemistry and Abiotic Synthesis

Identification and Presence in Carbonaceous Meteorites as Keto Acids

While this compound itself has not been specifically identified in meteorites, a variety of other keto acids have been detected in carbonaceous chondrites, such as the Murchison and Murray meteorites. nasa.govnasa.govpnas.org These meteorites are considered pristine relics from the early solar system and contain a rich inventory of organic molecules that are thought to have formed through non-biological (abiotic) processes. subr.eduscielo.org.mx

Analyses using gas chromatography-mass spectrometry (GC-MS) have identified homologous series of keto acids in these meteorites. nasa.govpnas.org The general distribution of these compounds follows a pattern typical of abiotic synthesis, with a decrease in abundance as the number of carbon atoms increases and the presence of many possible isomers at each carbon number. nasa.govsubr.edu The identification of compounds such as acetoacetic acid and other higher homologs confirms that keto acids are part of the soluble organic matter in these extraterrestrial samples. nasa.govpnas.org

Implications for Prebiotic Chemistry and Astrobiology

The discovery of keto acids in carbonaceous meteorites carries significant weight for theories on the origin of life. nasa.govsubr.edu Keto acids are key intermediates in fundamental metabolic pathways in modern life, such as glycolysis and the citric acid cycle. nasa.govpnas.org Their presence in meteorites suggests that these crucial building blocks for life could have been delivered to a prebiotic Earth via asteroids and comets. nasa.govnasa.govnasa.gov

This extraterrestrial source of organic molecules could have supplemented the inventory of compounds formed on the early Earth, providing a ready supply of molecules for prebiotic chemical evolution. nih.govscirp.org The fact that these complex molecules can be synthesized abiotically, as evidenced by their presence in meteorites, supports the idea that the foundations of biochemistry could have arisen from non-living chemistry. scielo.org.mx The study of these meteoritic organics provides a direct look at the types of chemical complexity that may have existed before life began. acs.org

Table 2: Keto Acids in Carbonaceous Meteorites

Meteorite Compound Class Found Method of Detection Significance for Prebiotic Chemistry
Murchison Keto Acids (homologous series) Gas Chromatography-Mass Spectrometry (GC-MS) Provides evidence for the abiotic extraterrestrial synthesis of key metabolic precursors. nasa.govpnas.orgsubr.edu
Murray Keto Acids (homologous series) Gas Chromatography-Mass Spectrometry (GC-MS) Confirms the presence of keto acids in multiple carbonaceous chondrites, suggesting they are a common product of parent body chemistry. nasa.govnasa.govpnas.org

Advanced Analytical and Spectroscopic Characterization of 3 Acetyl 6 Oxoheptanoic Acid

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For a molecule like 3-Acetyl-6-oxoheptanoic acid, both electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are invaluable.

Electrospray Ionization (ESI-MS) and Fragmentation Pathway Elucidation

Electrospray ionization is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The molecular formula of this compound is C₉H₁₄O₄, with a molecular weight of 186.20 g/mol . nih.gov

A proposed fragmentation pathway for the [M-H]⁻ ion of this compound could involve:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion.

Loss of water: Dehydration involving the enol form.

Cleavage of the acetyl group: Loss of the acetyl radical or ketene (B1206846).

Cleavage of the carbon chain: Fragmentation at various points in the heptanoic acid backbone.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase volatility and thermal stability. Common derivatization methods include esterification (e.g., with BF₃/butanol) or silylation (e.g., with BSTFA). acs.orgnih.gov

Once derivatized, the compound can be separated from a mixture on a GC column, typically a nonpolar phase like 5% phenylmethylpolysiloxane. The retention time provides one level of identification, while the mass spectrum provides definitive structural information. The mass spectrum obtained in GC-MS (typically using electron ionization) will show a molecular ion peak (if stable enough) and a series of fragment ions. These fragment ions can be compared to a library of known spectra for identification. Quantitative analysis can be performed by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards. This technique is particularly useful in complex matrices, such as atmospheric aerosol samples where keto-acids are known to be present. nih.govresearchgate.netosti.govscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution.

Structural Confirmation through ¹H and ¹³C NMR Analysis

While specific, experimentally obtained ¹H and ¹³C NMR spectra for this compound are not published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from similar compounds like 6-oxoheptanoic acid. nih.gov

Predicted ¹H NMR Data: The proton NMR spectrum would be expected to show signals for the two methyl groups, the methylene (B1212753) groups in the chain, and the methine proton at the 3-position. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though it may be unobserved in certain solvents.

Proton Predicted Chemical Shift (ppm) Multiplicity
CH₃ (acetyl)~2.1Singlet
CH₃ (ketone)~2.1Singlet
CH₂ (C2)~2.5Doublet of doublets
CH (C3)~2.8-3.0Multiplet
CH₂ (C4)~1.8Multiplet
CH₂ (C5)~2.4Triplet
COOH>10Broad singlet

Predicted ¹³C NMR Data: The carbon NMR spectrum would display nine distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid would be the most downfield.

Carbon Predicted Chemical Shift (ppm)
C1 (COOH)~175-180
C2~40-45
C3~50-55
C4~25-30
C5~40-45
C6 (C=O)~208-212
C7~30
C8 (acetyl CH₃)~30
C9 (ketone CH₃)~30

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Advanced NMR Techniques for Conformational Studies

The flexibility of the aliphatic chain in this compound allows for multiple conformations. Advanced NMR techniques can provide insight into the preferred solution-state conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. For this compound, NOE data could reveal the spatial proximity of protons on different parts of the carbon chain, helping to define its folding.

Measurement of Coupling Constants: The magnitude of vicinal (³J) coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. A detailed analysis of coupling constants from high-resolution ¹H NMR spectra can provide information about the torsional angles along the C-C bonds of the backbone.

Temperature-Dependent NMR Studies: By acquiring NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange. publicationslist.orgacs.org

Chromatographic Separations

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or complex samples, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the separation of non-volatile and polar compounds like keto-dicarboxylic acids. sielc.comgoogle.comacs.org A variety of stationary and mobile phases can be employed.

Reversed-Phase HPLC: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol (B129727), often with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid group). In this mode, more polar compounds elute earlier.

Normal-Phase HPLC: A polar stationary phase (e.g., silica) is used with a nonpolar mobile phase. This is generally less common for highly polar acids.

Ion-Exchange Chromatography: Anion-exchange columns can be used to separate acids based on their charge. google.com

HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase with a partially aqueous mobile phase, and is effective for separating highly polar compounds. google.com

Detection in HPLC can be achieved using a UV detector (as the carbonyl groups have a weak UV absorbance), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS).

A hypothetical HPLC separation of a mixture containing this compound and related compounds might look like the following:

Compound Retention Time (min) Column Mobile Phase
Succinic Acid3.5C18Water/Acetonitrile with 0.1% Formic Acid
Glutaric Acid4.2C18Water/Acetonitrile with 0.1% Formic Acid
This compound 8.9C18Water/Acetonitrile with 0.1% Formic Acid
Adipic Acid5.1C18Water/Acetonitrile with 0.1% Formic Acid

This data is illustrative and would depend on the exact chromatographic conditions.

Gas Chromatography (GC) for Volatile Derivatives

Other Spectroscopic and Analytical Methods

Beyond standalone chromatographic techniques, detection methods and overarching analytical principles contribute significantly to the characterization of this compound.

Photodiode Array (PDA) detection, also known as Diode Array Detection (DAD), is a powerful detector commonly coupled with HPLC systems. mdpi.com Unlike standard UV-Vis detectors that measure absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum (e.g., 200–650 nm) for each point in the chromatogram. acs.orgmdpi.com

This capability is particularly useful in the analysis of this compound. The carbonyl groups (ketones and carboxylic acid) in the molecule exhibit characteristic n → π* and π → π* electronic transitions, resulting in UV absorbance. acs.org By obtaining a full spectrum, PDA detection allows for:

Peak Purity Assessment: Comparing spectra across a single chromatographic peak can determine if it consists of a single compound or co-eluting impurities. ijper.org

Compound Identification: The acquired spectrum can be compared against a library of reference spectra for positive identification.

Optimal Wavelength Selection: The data allows for the selection of the wavelength of maximum absorbance for quantification, thereby maximizing sensitivity. mdpi.com

The analysis of this compound can be made more sustainable by adhering to the principles of Green Analytical Chemistry (GAC). ajprd.com GAC aims to minimize the environmental impact of analytical procedures and enhance operator safety. researchgate.net This involves a holistic approach to the entire analytical workflow, from sample preparation to final determination. ajchem-a.com

Key GAC principles applicable to the analysis of this compound include:

Waste Prevention: Miniaturizing methods (e.g., using smaller bore HPLC columns) reduces solvent and sample consumption, thereby generating less waste. ajchem-a.coma3p.org

Safer Solvents and Auxiliaries: Replacing toxic organic solvents like acetonitrile and methanol with greener alternatives such as ethanol, water, or supercritical fluids is a core goal. mdpi.coma3p.org

Design for Energy Efficiency: Developing faster analytical methods, like those possible with SFC or Ultra-Performance Liquid Chromatography (UPLC), reduces energy consumption per sample. hilarispublisher.coma3p.org

Reduction of Derivatization: Whenever possible, direct analysis methods (e.g., LC-MS) are preferred over those requiring derivatization (e.g., GC-MS) to avoid the use of potentially hazardous reagents and extra procedural steps. ajchem-a.com

By integrating these principles, the analytical characterization of this compound can be performed in a more environmentally responsible and efficient manner.

Principle No.Green Analytical Chemistry PrincipleReference
1Prevention acs.org
2Atom Economy acs.org
3Less Hazardous Chemical Syntheses mdpi.com
4Designing Safer Chemicals mdpi.com
5Safer Solvents and Auxiliaries mdpi.com
6Design for Energy Efficiency ajchem-a.com
7Use of Renewable Feedstocks mdpi.com
8Reduce Derivatives ajchem-a.com
9Catalysis ajchem-a.com
10Design for Degradation
11Real-time analysis for Pollution Prevention
12Inherently Safer Chemistry for Accident Prevention

Computational and Theoretical Investigations of 3 Acetyl 6 Oxoheptanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wu.ac.thvjst.vn For a molecule like 3-acetyl-6-oxoheptanoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation and to analyze its electronic characteristics. wu.ac.thvjst.vnorientjchem.org

Such studies involve geometry optimization to find the lowest energy structure. From this optimized structure, a wealth of information can be derived:

Molecular Electrostatic Potential (MEP): An MEP surface map would visualize the charge distribution across the molecule. vjst.vnorientjchem.org For this compound, the oxygen atoms of the carboxylic acid and the two ketone groups would exhibit negative potential (typically colored red), indicating regions susceptible to electrophilic attack. In contrast, the hydrogen of the carboxylic acid would show a positive potential (blue), highlighting its acidic nature and susceptibility to nucleophilic attack. orientjchem.org

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. wu.ac.thvjst.vn For this compound, the orbitals would likely be localized around the oxygen-containing functional groups.

While a specific study for this compound is not available, DFT has been used to study the fragmentation pathways of the related 6-oxoheptanoic acid, indicating the utility of this approach for understanding the behavior of such molecules. researchgate.net

Computational chemistry is instrumental in mapping out reaction pathways and identifying the high-energy transition state structures that connect reactants to products. e3s-conferences.orgschrodinger.com The activation energy, determined by the energy difference between the reactants and the transition state, governs the reaction rate. schrodinger.com

For this compound, which features two ketone groups and a carboxylic acid, several reaction types could be investigated, including enolization, cyclization, and fragmentation. DFT calculations can elucidate the mechanisms of such reactions. For instance, in a study on the fragmentation of [M-H]⁻ anions of 5-oxohexanoic acid and 6-oxoheptanoic acid, DFT calculations were used to investigate mechanistic differences and explain the observed mass spectra, such as why CO₂ ejection is inhibited in 6-oxoheptanoic acid. researchgate.net

Furthermore, theoretical studies on the photolysis of cis-pinonic acid, which produces the isomeric 3-isopropenyl-6-oxoheptanoic acid, correctly predicted that the reaction proceeds via Norrish type I (alpha-cleavage) and Norrish type II (intramolecular gamma-hydrogen abstraction) pathways. acs.orghuji.ac.il These calculations showed the reactions are driven by dynamics on the lowest triplet excited state of the molecule. acs.orgacs.org This provides a strong model for how the photochemistry of this compound might be computationally investigated.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a "computational microscope" to view chemical processes as they happen.

MD simulations, particularly "on-the-fly" dynamics where forces are calculated by an electronic structure method at each step, are used to study the complex processes that occur after a molecule absorbs light. nih.gov

A key example is the photodissociation of cis-pinonic acid to form 3-isopropenyl-6-oxoheptanoic acid. acs.orgacs.org On-the-fly dynamics simulations on a semi-empirical potential energy surface were used to confirm the Norrish type I and II photolysis pathways. huji.ac.il The simulations revealed the timescales of these competing reactions, with Norrish type I tending to occur within 10 picoseconds and Norrish type II becoming more pronounced after 20 picoseconds. huji.ac.il Such simulations for this compound would clarify its atmospheric fate and photochemical stability by revealing the primary dissociation channels and the dynamics of bond breaking and formation.

The chemical behavior of a molecule can be significantly altered by its environment, especially in a solvent like water. MD simulations are ideal for studying these interactions. For example, to determine if the photolysis of cis-pinonic acid was affected by water, simulations were performed on its methyl ester both in a bare state and hydrated with one or five water molecules. acs.orgacs.org The results indicated that the presence of water did not significantly suppress the photochemical pathways. huji.ac.il This suggests that for a related soluble organic acid like this compound, similar photochemical processes could occur in aqueous environments such as atmospheric aerosols or cloudwater. acs.org

Photodissociation Dynamics and Reaction Pathways

Cheminformatics and Predictive Modeling

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of properties from a molecule's structure. Public databases often contain computationally predicted properties for a vast number of compounds. For this compound, several key descriptors have been computed and are available in databases like PubChem. nih.gov

These descriptors provide a rapid assessment of a molecule's likely physicochemical properties before any laboratory experiments are conducted. For example, the XLogP3-AA value suggests the compound's hydrophilicity, while the topological polar surface area (TPSA) is related to its ability to permeate biological membranes.

Computed PropertyValueSource
Molecular Weight 186.20 g/mol PubChem
XLogP3-AA -0.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 6PubChem
Topological Polar Surface Area 71.4 ŲPubChem
Heavy Atom Count 13PubChem

This table presents computationally generated molecular properties for this compound, sourced from the PubChem database. nih.gov

Structural Homology and Analogues for Chemical Space Exploration

This compound is a dicarbonyl oxo acid with the molecular formula C₉H₁₄O₄. nih.gov Its structure features a seven-carbon heptanoic acid backbone with two ketone (oxo) groups at positions 3 and 6. The presence of multiple functional groups—a carboxylic acid and two ketones—makes it a molecule of interest for understanding structure-activity relationships in atmospheric chemistry.

The exploration of its chemical space can be illuminated by examining its structural analogues. These are compounds that share a similar carbon skeleton or functional groups, and whose known properties can help infer the potential behavior of the target molecule. Key analogues include simpler oxo-carboxylic acids and related dicarboxylic acids. By comparing their structures and physicochemical properties, we can position this compound within a broader chemical context.

For instance, 6-oxoheptanoic acid (also known as 5-acetylvaleric acid) shares the heptanoic acid chain and the C6-ketone but lacks the second acetyl group at the C3 position. fishersci.dkstenutz.eu Its simpler structure provides a baseline for understanding the impact of the additional acetyl group. Another relevant analogue is 3-acetyl-7-hydroxy-6-oxoheptanoic acid, which introduces a hydroxyl group, increasing the molecule's polarity and potential for hydrogen bonding. nih.gov Comparing these compounds highlights how small structural modifications can significantly alter properties like molecular weight and polarity, which are critical inputs for computational models.

Table 1. Structural Analogues of this compound
Compound NameIUPAC NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences from Target
This compoundThis compoundC₉H₁₄O₄186.20 nih.govTarget Compound
6-Oxoheptanoic acid6-oxoheptanoic acidC₇H₁₂O₃144.17 fishersci.dkLacks the C3-acetyl group; shorter C7 chain.
3-Acetyl-7-hydroxy-6-oxoheptanoic acid3-acetyl-7-hydroxy-6-oxoheptanoic acidC₉H₁₄O₅202.20 nih.govContains an additional hydroxyl group at C7.
Levulinic acid4-oxopentanoic acidC₅H₈O₃116.12Shorter C5 chain with a single ketone group.
5-Oxohexanoic acid5-oxohexanoic acidC₆H₁₀O₃130.14Shorter C6 chain with a single ketone group.

Modeling Environmental Fate and Atmospheric Lifetime

Direct experimental data on the environmental fate and atmospheric lifetime of this compound are limited. Therefore, its persistence and degradation pathways are primarily assessed through computational modeling, including Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov These models use computed molecular descriptors to predict a substance's behavior. ecetoc.orgresearchgate.net this compound is known to be a product of the ozonolysis of limonene (B3431351), a common biogenic volatile organic compound (VOC), which positions it as a component of secondary organic aerosol (SOA). nih.govresearchgate.netnih.gov Its fate is therefore closely linked to the lifecycle of atmospheric aerosols. fz-juelich.de

The primary atmospheric removal pathways for organic compounds are photolysis, reaction with hydroxyl radicals (•OH), and reaction with ozone (O₃). ecetoc.org

Reaction with Hydroxyl Radicals (•OH): For most organic compounds in the troposphere, reaction with •OH radicals is the dominant degradation pathway during the daytime. ecetoc.org The rate of this reaction can be estimated using QSAR models, which often correlate the reaction rate constant with molecular structure. For ketones and carboxylic acids, the reaction typically proceeds via hydrogen abstraction. ufz.deacs.org The presence of multiple functional groups and secondary/tertiary carbons in this compound provides several potential sites for •OH attack. By analogy with other multifunctional organic compounds, its atmospheric lifetime with respect to •OH oxidation is expected to be on the order of days. For example, the global mean lifetime of organic aerosol is estimated to be around 4 to 10 days. nih.gov

Reaction with Ozone (O₃): While ozonolysis is a key formation pathway for this compound from limonene, the reaction of saturated keto-acids with ozone is generally slow and not considered a significant atmospheric sink. mcgill.canih.gov Studies on a range of C2-C9 dicarboxylic acids have shown that their reaction rates with ozone are slow, suggesting that this is not a major removal pathway compared to •OH oxidation or photolysis. nih.govresearchgate.net

Photolysis: The two ketone groups in this compound are chromophores that can absorb near-UV radiation, making the molecule susceptible to direct photolysis. acs.orgpnas.org Aqueous-phase photochemistry of α-keto acids is known to be a significant process within cloud droplets and wet aerosols, often leading to the formation of more complex oligomeric species or degradation products. pnas.orgnih.govresearchgate.net The efficiency of this process depends on factors like pH and the presence of other species. acs.org Given that this compound is a component of SOA, its photolysis could contribute to the chemical aging of aerosol particles. noaa.gov

Table 2. Computed Molecular Properties for Fate Modeling of this compound
PropertyValueSignificance in Environmental Fate Modeling
Molecular FormulaC₉H₁₄O₄ nih.govBasic input for all structural and property calculations.
Molecular Weight186.20 g/mol nih.govInfluences volatility and transport properties.
XLogP3-AA-0.6 nih.govAn estimate of the octanol-water partition coefficient; indicates hydrophilicity and potential for partitioning into aqueous phases (clouds, fog).
Polar Surface Area71.4 Ų nih.govRelates to the potential for hydrogen bonding and interaction with water, affecting solubility and aerosol partitioning.
Rotatable Bond Count7 nih.govIndicates molecular flexibility, which can influence interaction with biological systems and degradation rates.
Table 3. Estimated Atmospheric Lifetimes of Structurally Related Acids
CompoundDegradation PathwayEstimated Atmospheric LifetimeReference Context
Dicarboxylic Acids (general)Reaction with •OH~10 daysRepresents a typical lifetime for removal via oxidation. researchgate.net
Unsaturated KetonesReaction with •OH~1-2 hoursMuch shorter due to the high reactivity of the C=C double bond with •OH. copernicus.org
Organic Aerosol (general)Combined Processes (oxidation, deposition)4 - 10 daysReflects the overall persistence of aerosol particles in which the compound resides. nih.gov
Pyruvic Acid (gas phase)Photolysis~1 dayHighlights photolysis as a major sink for simple keto-acids. pnas.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies

Currently, the synthesis of 3-Acetyl-6-oxoheptanoic acid is primarily achieved through the exhaustive ozonolysis of natural precursors like abietic acid. researchgate.netresearchgate.net While effective, this method can lack specificity and may not be the most efficient or "green" approach. Future research should focus on developing more controlled, efficient, and stereoselective synthetic routes.

Asymmetric Synthesis: The chiral center at the C3 position invites the development of stereoselective synthesis methods. Future work could explore chiral catalysts or auxiliaries to produce enantiomerically pure forms of the acid. This would be crucial for investigating its potential biological activities, as stereochemistry often dictates biological function.

Biocatalysis: The use of enzymes for chemical synthesis offers high selectivity under mild conditions. thieme-connect.comthieme-connect.com Research could focus on identifying or engineering aldolases or other enzymes to catalyze the formation of the carbon skeleton of this compound from simpler, renewable starting materials. mdpi.comresearchgate.net This aligns with the growing demand for sustainable chemical production. mdpi.com

Flow Chemistry and Process Optimization: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields and purity compared to batch processes. Investigating the synthesis in microreactors could enable safer handling of reactive intermediates and facilitate easier scale-up.

Alternative Starting Materials: Exploring synthetic pathways from other readily available bio-based platform chemicals, such as levulinic acid (a γ-keto acid), could provide more sustainable and economical production routes. rsc.org

Exploration of Undiscovered Biochemical Roles

The biochemical significance of this compound is virtually unknown. As a dicarbonyl compound, it belongs to a class of molecules known to be highly reactive and involved in various physiological and pathological processes, such as the formation of advanced glycation end-products (AGEs). portlandpress.comfau.de

Metabolic Profiling: A primary research goal should be to determine if this acid is a natural metabolite in any biological system. Advanced metabolomic studies on organisms exposed to high levels of terpenes or oxidative stress could screen for its presence.

Enzyme Inhibition/Modulation: The two ketone groups and the carboxylic acid moiety make it a candidate for interacting with enzyme active sites. Future studies could investigate its potential to inhibit or modulate enzymes, particularly those involved in metabolic pathways that process other keto acids or dicarboxylic acids.

Signaling and Cellular Stress: Reactive dicarbonyls like methylglyoxal (B44143) are known to induce cellular stress and trigger specific signaling pathways. portlandpress.comoup.com Research is needed to see if this compound shares these properties. Investigating its effect on cellular redox balance, inflammatory responses, and protein modification could reveal novel biological functions. researchgate.net

Advanced Analytical Methodologies for Trace Detection

Given its role as a component of organic aerosols, sensitive and selective detection methods are crucial for studying its atmospheric abundance and fate. impurity.com While current methods likely rely on gas or liquid chromatography coupled with mass spectrometry, there is room for significant advancement.

High-Resolution Mass Spectrometry (HR-MS): Developing specific protocols using techniques like HR-MS with soft ionization methods can help in the unambiguous identification and quantification of this compound in complex environmental matrices like aerosols. anr.fracs.orgnih.govwikipedia.org This would allow for better differentiation from isobaric compounds. koreascience.kr

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Coupling ion mobility separation with high-resolution mass spectrometry could provide an additional dimension of separation, helping to distinguish between isomers and conformers, which is critical for understanding aerosol chemistry. anr.fr

Derivatization and Sensitive GC-MS: Creating novel derivatization agents that specifically target the dicarbonyl or carboxylic acid functionalities could enhance volatility and improve ionization efficiency, leading to lower detection limits in GC-MS analysis of atmospheric or biological samples. acs.orgcopernicus.org

Biosensor Development: A long-term goal could be the development of a biosensor for real-time, in-situ detection. This might involve using specific enzymes or antibodies that can selectively bind to this compound, providing a rapid and portable analytical tool for atmospheric field studies.

Deepening Theoretical Understanding of Reactivity

Computational chemistry provides a powerful lens for understanding the intrinsic properties and reactivity of molecules. osti.gov For this compound, theoretical studies can predict its behavior and guide experimental work.

Conformational Analysis and Tautomerism: The molecule's flexibility and the presence of keto-enol tautomerism in its dicarbonyl system warrant a detailed computational study. nih.govcopernicus.org Understanding the relative energies of different conformers and tautomers is essential for interpreting spectroscopic data and predicting reactivity.

Atmospheric Reaction Mechanisms: Future research should employ high-level quantum chemical calculations and transition state theory to model its reaction pathways in the atmosphere. digitellinc.com This includes calculating reaction rates with key atmospheric oxidants (e.g., OH radicals, O₃), predicting photolysis products, and assessing its potential to contribute to the formation and growth of aerosol particles. pnas.org

Interaction with Water: Modeling the interaction of this compound with water molecules is crucial for understanding its behavior in aqueous aerosols and cloud water. digitellinc.com Such studies can predict its hydration, solubility, and potential for acid-base chemistry in atmospheric water droplets.

Interdisciplinary Applications in Emerging Fields

The trifunctional nature of this compound makes it an intriguing building block for applications beyond its current scope. chemscene.com

Polymer Chemistry: The presence of a dicarboxylic acid-like structure (via its two carbonyls and one carboxyl group) suggests its potential use as a monomer or cross-linking agent in polymer synthesis. britannica.comacs.org Future research could explore its incorporation into polyesters or polyamides to create novel materials with tailored properties, such as enhanced biodegradability or thermal stability. libretexts.org

Materials Science: As a functional building block, it could be used to synthesize new materials. rsc.orgthieme-connect.com For example, its ability to chelate metals through its carbonyl groups could be explored for creating novel catalysts or functional coatings.

Medicinal Chemistry: While highly speculative, the molecular scaffold could be a starting point for the synthesis of more complex, biologically active molecules. news-medical.net The dicarbonyl motif is present in various bioactive compounds, and this acid could serve as a versatile precursor in synthetic drug discovery programs.

Summary of Future Research Directions

Research AreaKey ObjectiveProposed Methodologies
Novel Synthetic Strategies Develop efficient, stereoselective, and sustainable synthetic routes.Asymmetric catalysis, biocatalysis with engineered enzymes, flow chemistry. thieme-connect.comthieme-connect.commdpi.com
Biochemical Roles Determine if it is a metabolite and investigate its biological activity.Advanced metabolomics, enzyme inhibition assays, cellular stress studies. portlandpress.com
Advanced Analytical Methods Create highly sensitive and selective detection techniques for trace analysis.High-Resolution Mass Spectrometry (HR-MS), Ion Mobility-MS, specific derivatization agents. anr.fracs.orgnih.gov
Theoretical Understanding Model its reactivity, conformation, and atmospheric fate.Density Functional Theory (DFT), transition state theory, molecular dynamics simulations. osti.govdigitellinc.com
Interdisciplinary Applications Utilize it as a building block in new fields.Polymer synthesis, development of functional materials, precursor for medicinal chemistry. rsc.orgacs.orgthieme-connect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.